molecular formula C29H31N3O3 B3045087 4-{1-[3-(4-Ethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(3-methylphenyl) pyrrolidin-2-one CAS No. 1018163-85-3

4-{1-[3-(4-Ethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(3-methylphenyl) pyrrolidin-2-one

Cat. No.: B3045087
CAS No.: 1018163-85-3
M. Wt: 469.6
InChI Key: ZLYXHSHMSUKJJX-UHFFFAOYSA-N
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Description

This compound belongs to a class of benzimidazole-pyrrolidinone derivatives, characterized by a benzimidazole core linked to a pyrrolidin-2-one moiety via a 2-hydroxypropyl chain. The 4-ethylphenoxy group at the hydroxypropyl side chain and the 3-methylphenyl substituent on the pyrrolidinone ring contribute to its structural uniqueness.

Properties

IUPAC Name

4-[1-[3-(4-ethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O3/c1-3-21-11-13-25(14-12-21)35-19-24(33)18-32-27-10-5-4-9-26(27)30-29(32)22-16-28(34)31(17-22)23-8-6-7-20(2)15-23/h4-15,22,24,33H,3,16-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYXHSHMSUKJJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC(=C5)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801114808
Record name 4-[1-[3-(4-Ethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl]-1-(3-methylphenyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801114808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018163-85-3
Record name 4-[1-[3-(4-Ethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl]-1-(3-methylphenyl)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1018163-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[1-[3-(4-Ethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl]-1-(3-methylphenyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801114808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 4-{1-[3-(4-Ethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one (CAS Number: 1018163-81-9) is a benzimidazole derivative that has garnered attention for its potential biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C28H28N3O3C_{28}H_{28}N_{3}O_{3}, with a molecular weight of 473.5 g/mol. Its structure features a benzimidazole ring, a pyrrolidinone moiety, and various aromatic substituents, which contribute to its biological properties.

PropertyValue
CAS Number1018163-81-9
Molecular FormulaC28H28N3O3
Molecular Weight473.5 g/mol

Research indicates that this compound may exert its effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins .
  • Modulation of Cell Signaling : It may influence signaling pathways such as NF-κB and MAPK, which are critical in regulating inflammatory responses .
  • Antioxidant Properties : Some studies suggest that the compound may have antioxidant effects, helping to mitigate oxidative stress in various cellular contexts.

Anti-inflammatory Activity

A significant area of research has focused on the anti-inflammatory properties of this compound. In vitro studies using RAW 264.7 macrophages demonstrated that treatment with the compound significantly reduced LPS-induced NO production in a dose-dependent manner. This effect was associated with decreased expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

Case Studies

  • In vitro Study on RAW 264.7 Cells : A study evaluated the effects of the compound on LPS-stimulated RAW 264.7 cells. Results indicated that it effectively inhibited the production of inflammatory cytokines and chemokines, suggesting its potential as an anti-inflammatory agent .
  • Zebrafish Model : In vivo studies using zebrafish larvae showed that the compound significantly inhibited NO production in response to inflammatory stimuli, further supporting its anti-inflammatory potential .

Potential Therapeutic Applications

Given its biological activity, this compound could be explored for various therapeutic applications:

  • Anti-inflammatory Therapies : Its ability to inhibit inflammatory pathways positions it as a candidate for treating conditions characterized by excessive inflammation, such as arthritis or inflammatory bowel disease.
  • Neuroprotective Effects : Due to its antioxidant properties, further research could explore its potential in neurodegenerative diseases where oxidative stress is a contributing factor.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among similar compounds include:

  • Aromatic substituents on the benzimidazole or pyrrolidinone rings.
  • Side-chain modifications (e.g., hydroxypropyl vs. carboxyalkyl groups).
  • Functional groups influencing solubility, binding affinity, and metabolic stability.

Physicochemical and Spectroscopic Properties

  • Melting Points: Compounds with bulkier substituents (e.g., 3,4-dimethylphenoxy in ) likely exhibit higher melting points than simpler analogs like Compound 13 (138–139°C) . The target compound’s 4-ethylphenoxy group may increase crystallinity compared to Compound 18 (243–245°C) .
  • Spectral Data: Benzimidazole-pyrrolidinones are typically characterized by: ¹H NMR: Aromatic protons (δ 6.5–8.5 ppm), pyrrolidinone carbonyl (δ 2.5–3.5 ppm), and hydroxypropyl signals (δ 3.0–4.0 ppm) . MS: Molecular ion peaks align with calculated masses (e.g., Compound 18: m/z 380.1794 ).

Functional Group Impact on Bioactivity

  • 3-Methylphenyl vs. 4-Methoxyphenyl : The electron-donating methyl group may improve metabolic stability, whereas methoxy groups could enhance hydrogen-bonding interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{1-[3-(4-Ethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(3-methylphenyl) pyrrolidin-2-one
Reactant of Route 2
4-{1-[3-(4-Ethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(3-methylphenyl) pyrrolidin-2-one

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